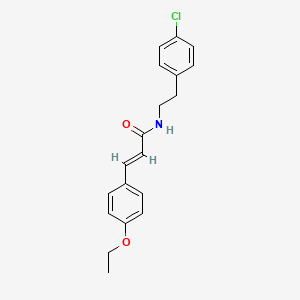
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEA-15, is a small protein that has been identified as a potential target for cancer therapy. PEA-15 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of new cancer drugs.
Mecanismo De Acción
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide functions as a scaffold protein, interacting with a variety of signaling molecules and regulating their activity. In particular, N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide has been shown to interact with the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and differentiation. In addition, N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide has been shown to regulate glucose metabolism and insulin sensitivity, making it a potential target for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its well-characterized function and interaction with the ERK pathway. However, one limitation is that N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide is a relatively small protein, making it difficult to study using certain techniques.
Direcciones Futuras
Future research on N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide could focus on the development of new cancer drugs that target this protein, as well as the role of N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide in other diseases such as diabetes. In addition, further studies could investigate the interaction between N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide and other signaling pathways, and the potential for N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide to be used as a biomarker for cancer diagnosis and prognosis.
Métodos De Síntesis
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In one common method, N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide is synthesized using Fmoc/tBu chemistry on a Rink amide resin.
Aplicaciones Científicas De Investigación
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide plays a critical role in the regulation of cell growth and survival, and that it is involved in the development and progression of various types of cancer.
Propiedades
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-2-23-18-10-5-15(6-11-18)7-12-19(22)21-14-13-16-3-8-17(20)9-4-16/h3-12H,2,13-14H2,1H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXUBOOHJBJNH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

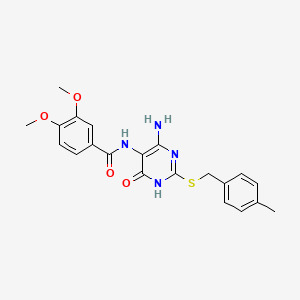
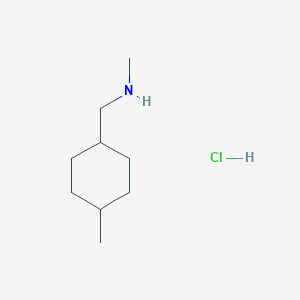
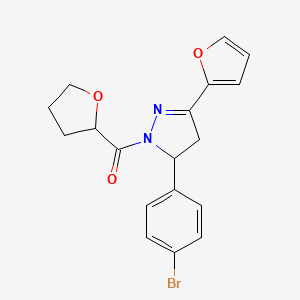
![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2899898.png)
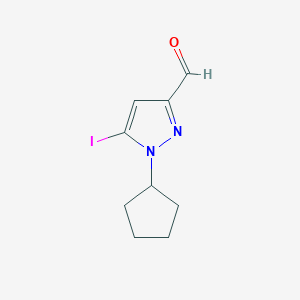
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
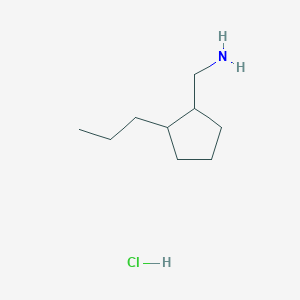
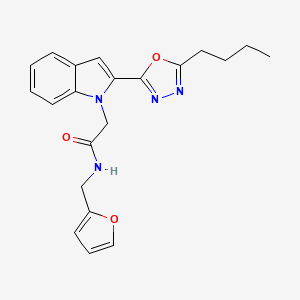
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)
